molecular formula C21H15NOS B12694381 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- CAS No. 128404-86-4

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)-

Katalognummer: B12694381
CAS-Nummer: 128404-86-4
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: QPOKAELTNMEBOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- is a complex organic compound with the molecular formula C21H15NOS. It is a derivative of indenoquinoline, characterized by the presence of a methoxy group and a thienyl group attached to the core structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product. For instance, the use of Zn-Cr layered double hydroxides (LDHs) as a catalyst has been reported for synthesizing indenoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- stands out due to the combination of its indenoquinoline core with methoxy and thienyl groups

Eigenschaften

CAS-Nummer

128404-86-4

Molekularformel

C21H15NOS

Molekulargewicht

329.4 g/mol

IUPAC-Name

3-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline

InChI

InChI=1S/C21H15NOS/c1-23-14-8-9-16-18(12-14)22-21(19-7-4-10-24-19)17-11-13-5-2-3-6-15(13)20(16)17/h2-10,12H,11H2,1H3

InChI-Schlüssel

QPOKAELTNMEBOG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3=C(CC4=CC=CC=C43)C(=N2)C5=CC=CS5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.